Cas no 845740-76-3 (Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-)

Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-, is a chiral piperazine derivative featuring a 3,5-difluorophenyl substituent and a methyl group at the 2-position in the (S)-configuration. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility and potential as a building block for bioactive molecules. The difluorophenyl moiety enhances metabolic stability and lipophilicity, while the stereocenter at the 2-position allows for selective interactions in chiral environments. Its well-defined stereochemistry and functional group compatibility make it a valuable intermediate in the synthesis of enantiomerically pure compounds for drug discovery and development.
Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- structure
845740-76-3 structure
Product Name:Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-
CAS No:845740-76-3
MF:C11H14F2N2
MW:212.239069461823
MDL:MFCD31760313
CID:4216310
PubChem ID:11708304
Update Time:2025-06-30

Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-
    • (2S)-1-(3,5-Difluorophenyl)-2-methylpiperazine
    • (S)-1-(3,5-Difluoro-phenyl)-2-methyl-piperazine
    • (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine
    • (S)-1-(3,5-Difluorophenyl)-2-methylpiperazine
    • A1-17492
    • 845740-76-3
    • (S)-4-(3,5-Difluorophenyl)-3-methylpiperazine
    • SCHEMBL5631834
    • MDL: MFCD31760313
    • Inchi: 1S/C11H14F2N2/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1
    • InChI Key: XIBGROAXEIYBKJ-QMMMGPOBSA-N
    • SMILES: N1(C2=CC(F)=CC(F)=C2)CCNC[C@@H]1C

Computed Properties

  • Exact Mass: 212.11250478Da
  • Monoisotopic Mass: 212.11250478Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.3Ų

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Additional information on Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-

Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)-: A Comprehensive Overview

The compound Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- with CAS No. 845740-76-3 is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the piperazine class of heterocyclic compounds, which are widely recognized for their applications in drug discovery and materials science. The (2S) configuration indicates a specific stereochemistry, which is crucial for its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- as a building block in the development of novel therapeutic agents. Its structure incorporates a piperazine ring fused with a substituted phenyl group and a methyl substituent, making it highly versatile for various chemical modifications. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring introduces electronic effects that can enhance the compound's stability and bioavailability.

One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- can modulate the activity of protein kinases, which are critical targets in oncology.

In addition to its therapeutic potential, this compound has also been investigated for its role in materials science. The piperazine framework provides a rigid structure that can be utilized in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

The synthesis of Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- involves a multi-step process that typically includes nucleophilic substitution and stereoselective reactions. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomerically pure compound, which is essential for its use in chiral environments such as biological systems.

Moreover, computational studies have provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that the (2S) configuration enhances binding affinity to specific receptors, making it a valuable tool for structure-based drug design.

In conclusion, Piperazine, 1-(3,5-difluorophenyl)-2-methyl-, (2S)- is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable asset in both academic research and industrial development. As ongoing research continues to uncover new possibilities for this compound, its impact on science and technology is expected to grow significantly.

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